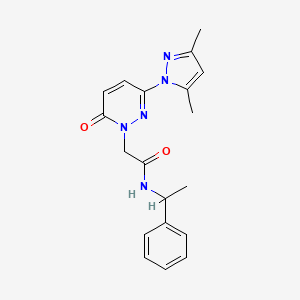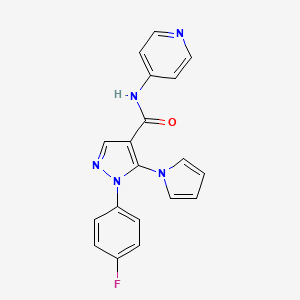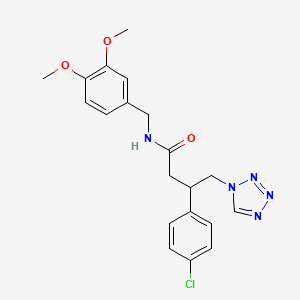
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(3,5-二甲基-1H-吡唑-1-基)-6-氧代吡啶并[1,2-a]嘧啶-1(6H)-基)-N-(1-苯乙基)乙酰胺是一种合成的有机化合物,属于吡唑衍生物类别。这类化合物以其多样的生物活性而闻名,常被用于药物化学中的药物开发。
准备方法
合成路线及反应条件
2-(3-(3,5-二甲基-1H-吡唑-1-基)-6-氧代吡啶并[1,2-a]嘧啶-1(6H)-基)-N-(1-苯乙基)乙酰胺的合成通常涉及多步有机反应。起始原料通常是市售的,或者可以通过已知的方法合成。合成中的关键步骤可能包括:
- 通过环化反应形成吡唑环。
- 在吡唑环的特定位置引入二甲基。
- 通过缩合反应形成吡啶并[1,2-a]嘧啶酮环。
- 通过酰胺键形成连接N-(1-苯乙基)乙酰胺部分。
工业生产方法
该化合物的工业生产可能涉及对合成路线的优化,以确保高产率和高纯度。这可能包括使用催化剂、控制反应条件(温度、压力、pH值)以及纯化技术,例如结晶或色谱法。
化学反应分析
反应类型
2-(3-(3,5-二甲基-1H-吡唑-1-基)-6-氧代吡啶并[1,2-a]嘧啶-1(6H)-基)-N-(1-苯乙基)乙酰胺可以发生多种化学反应,包括:
氧化: 该化合物可以被氧化,引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变分子中特定原子的氧化态。
取代: 该化合物可以进行亲核或亲电取代反应,用其他基团取代某些基团。
常用试剂和条件
这些反应中常用的试剂可能包括氧化剂(例如高锰酸钾)、还原剂(例如硼氢化钠)以及各种亲核试剂或亲电试剂。反应条件,如温度、溶剂和pH值,要仔细控制,以实现所需的转化。
主要产物
这些反应形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能会生成羟基化的衍生物,而取代反应可能会引入新的官能团,例如卤素或烷基。
科学研究应用
化学: 该化合物可用作合成更复杂分子的结构单元。
生物学: 它可能表现出生物活性,例如酶抑制或受体结合,使其可用于研究生化途径。
医学: 可以研究该化合物潜在的治疗效果,例如抗炎、抗菌或抗癌活性。
工业: 它可能在开发新材料或作为合成其他有价值化合物的先驱体中得到应用。
作用机制
2-(3-(3,5-二甲基-1H-吡唑-1-基)-6-氧代吡啶并[1,2-a]嘧啶-1(6H)-基)-N-(1-苯乙基)乙酰胺的作用机制将取决于它与分子靶标的特定相互作用。这些靶标可能包括酶、受体或其他蛋白质。该化合物可能通过结合这些靶标并调节其活性而发挥作用,从而导致细胞过程和途径的变化。
相似化合物的比较
类似化合物
与2-(3-(3,5-二甲基-1H-吡唑-1-基)-6-氧代吡啶并[1,2-a]嘧啶-1(6H)-基)-N-(1-苯乙基)乙酰胺相似的化合物包括其他吡唑和吡啶并[1,2-a]嘧啶酮衍生物。这些化合物通常具有相似的结构特征和生物活性。
独特之处
2-(3-(3,5-二甲基-1H-吡唑-1-基)-6-氧代吡啶并[1,2-a]嘧啶-1(6H)-基)-N-(1-苯乙基)乙酰胺的独特之处在于其官能团和结构基序的特定组合。这种独特的结构可能赋予与其他类似化合物相比的不同特性和活性,使其成为进一步研究和开发的宝贵目标。
属性
分子式 |
C19H21N5O2 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC 名称 |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C19H21N5O2/c1-13-11-14(2)24(21-13)17-9-10-19(26)23(22-17)12-18(25)20-15(3)16-7-5-4-6-8-16/h4-11,15H,12H2,1-3H3,(H,20,25) |
InChI 键 |
GPNGPZIZIXTPPV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC(C)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12168765.png)
![Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B12168768.png)

![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B12168773.png)
![6-[4-(methylsulfanyl)phenyl]-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one](/img/structure/B12168793.png)

![4-(2,6-dimethylmorpholin-4-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12168803.png)
![2-[3-(4-methylbenzenesulfonyl)-4-oxo-2-[(prop-2-en-1-yl)imino]-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B12168814.png)
![2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12168817.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12168837.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]piperidine-3-carboxamide](/img/structure/B12168846.png)
![2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B12168853.png)
![4,4,11,11-tetramethyl-N-[3-(trifluoromethyl)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B12168858.png)
